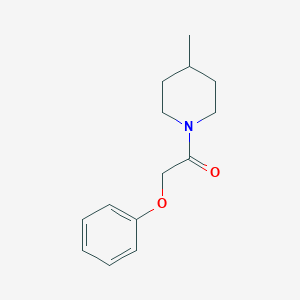
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether, also known as MPOE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPOE belongs to the class of compounds known as phenyl ethers and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is not fully understood. However, it has been suggested that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether may exert its therapeutic effects through the modulation of various signaling pathways. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to reduce inflammation, oxidative stress, and apoptosis. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to enhance cognitive function and memory. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been shown to have analgesic properties and can alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has several advantages for lab experiments. It is easy to synthesize and can be obtained in relatively large quantities. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is also stable and can be stored for long periods of time. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. One potential direction is the investigation of its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use in treating inflammatory conditions such as arthritis. Further research is also needed to elucidate the mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether and to improve its bioavailability.
Conclusion
In conclusion, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use in treating various medical conditions. The synthesis method of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple, and it has several advantages for lab experiments. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether also has some limitations, and further research is needed to fully understand its mechanism of action and improve its bioavailability.
Synthesemethoden
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether can be synthesized through the reaction of 4-methylpiperidine with phenyl chloroformate, followed by the addition of sodium hydride and ethyl oxalyl chloride. The resulting product is then treated with sodium methoxide to yield 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. The synthesis process of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been studied for its potential use in treating various medical conditions. One study found that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has anti-inflammatory properties and can be used to alleviate symptoms of arthritis. Another study showed that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has antioxidant properties and can protect against oxidative stress-induced damage. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(4-methylpiperidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H19NO2/c1-12-7-9-15(10-8-12)14(16)11-17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI-Schlüssel |
BBBGFSWBXZMXLA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)